5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline
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Overview
Description
5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline is a synthetic organic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a 1,2,4-triazole derivative with an isoquinoline precursor in the presence of a suitable catalyst. The reaction conditions may involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazoloisoquinoline oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-a)isoquinoline: Lacks the trifluoromethyl group but shares the core structure.
5,6-Dihydro-1,2,4-triazolo(3,4-a)isoquinoline: Similar structure without the trifluoromethyl group.
3-(Trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline: Similar structure with the trifluoromethyl group but not dihydro.
Uniqueness
The presence of the trifluoromethyl group in 5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(3,4-a)isoquinoline distinguishes it from other similar compounds. This group enhances its metabolic stability, bioavailability, and binding affinity to molecular targets, making it a unique and potentially valuable compound in scientific research and industrial applications.
Properties
CAS No. |
35515-45-8 |
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Molecular Formula |
C11H8F3N3 |
Molecular Weight |
239.20 g/mol |
IUPAC Name |
3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)10-16-15-9-8-4-2-1-3-7(8)5-6-17(9)10/h1-4H,5-6H2 |
InChI Key |
CKURCLLORFIUIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)C3=CC=CC=C31 |
Origin of Product |
United States |
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